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Compound of Interest

Compound Name: (R)-5-methylmorpholin-3-one

Cat. No.: B168887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the chiral molecule (R)-5-methylmorpholin-3-one. Due to the limited availability of

published experimental spectra for this specific compound, this document outlines the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data based on established spectroscopic principles. It also includes generalized experimental

protocols for obtaining such data and logical workflows for its interpretation, serving as a

valuable resource for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data
The anticipated spectroscopic data for (R)-5-methylmorpholin-3-one are summarized in the

tables below. These predictions are derived from the analysis of its functional groups, including

a secondary amine, a lactam (cyclic amide), and a chiral center.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constants (J,
Hz)

~4.2 - 4.0 dd 1H H-2a (axial)
J_gem ≈ 17,

J_vic ≈ 8

~3.8 - 3.6 dd 1H H-2b (equatorial)
J_gem ≈ 17,

J_vic ≈ 4

~3.9 - 3.7 m 1H H-6a (axial) -

~3.5 - 3.3 m 1H H-6b (equatorial) -

~3.2 - 3.0 m 1H H-5 -

~2.5 (broad) s 1H N-H -

~1.2 - 1.1 d 3H -CH₃ J ≈ 7

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~170 - 168 C=O (C-3)

~68 - 66 O-CH₂ (C-2)

~50 - 48 N-CH (C-5)

~48 - 46 N-CH₂ (C-6)

~18 - 16 -CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3250 Medium, Sharp N-H Stretch

~2970 - 2850 Medium C-H Stretch (aliphatic)

~1680 - 1660 Strong C=O Stretch (lactam)

~1250 - 1050 Strong C-O-C Stretch

~1460, ~1380 Medium C-H Bend

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

m/z Proposed Fragment

115 [M]⁺ (Molecular Ion)

100 [M - CH₃]⁺

86 [M - C₂H₅]⁺ or [M - CH₂=NH]⁺

72 [M - C₂H₃O]⁺

57 [C₃H₅O]⁺ or [C₃H₇N]⁺

44 [C₂H₆N]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small

organic molecule like (R)-5-methylmorpholin-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz (or higher) spectrometer.
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Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak

or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Use the same sample.

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220

ppm.

A higher number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and

press into a thin, transparent pellet.

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the

ATR crystal.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or clean ATR crystal first,

which will be automatically subtracted from the sample spectrum.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system (e.g., GC-MS or LC-MS).

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization

(ESI) is a softer technique suitable for less volatile or thermally labile molecules and often

shows a prominent molecular ion peak.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural elucidation of (R)-5-methylmorpholin-3-one.
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Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of (R)-5-methylmorpholin-3-one.
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Logic for Structural Elucidation
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Caption: Logical process for deducing the structure from spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Elucidation of (R)-5-Methylmorpholin-3-
one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168887#spectroscopic-data-nmr-ir-ms-of-r-5-
methylmorpholin-3-one]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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